C1-Methylation Switches Intrinsic Activity from D2 Agonism to Antagonism
In the 5-hydroxylated 2-(di-n-propylamino)tetralin series, the introduction of a C1-methyl substituent is sufficient to convert a potent D2 receptor agonist into a D2 receptor antagonist. The non-methylated parent compound, (2S)-5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), acts as a high-affinity D2 agonist. Its C1-methylated derivative, 1S,2R-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (UH-242), is a well-established D2 receptor antagonist [1]. X-ray crystallographic analysis reveals this functional switch originates from the C1-methyl group's constraint of the dihedral angle tau(C1, C2, N, lone pair) away from the ~60° optimal for agonism [1]. An unsubstituted or non-methylated 2-aminotetralin scaffold cannot achieve this mode of antagonism.
| Evidence Dimension | Functional activity at central dopamine D2 receptors (in vivo biochemical and behavioral models in rats) |
|---|---|
| Target Compound Data | (1S,2R)-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (UH-242): antagonist profile; blocks postsynaptic DA receptors [1][2]. |
| Comparator Or Baseline | (2S)-5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT; C1-unsubstituted analog): potent D2 receptor agonist [1]. |
| Quantified Difference | Complete functional reversal from agonism to antagonism upon C1-methylation [1]. |
| Conditions | In vivo rat models: locomotor activity, dopamine synthesis rate (DOPA accumulation after NSD-1015), and displacement of DiPr-5,6-ADTN from striatal binding sites [2]. |
Why This Matters
For a medicinal chemist, this functional switch demonstrates that 1-methyl-2-aminotetralin is an indispensible chiral building block for generating D2 antagonists; the unsubstituted 2-aminotetralin scaffold cannot be substituted without losing this pharmacological phenotype.
- [1] Johansson, A. M., Karlén, A., Grol, C. J., Sundell, S., Kenne, L., & Hacksell, U. (1986). Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences. Molecular Pharmacology, 30(3), 258-269. View Source
- [2] Svensson, K., Johansson, A. M., Magnusson, T., & Carlsson, A. (1986). (+)-AJ 76 and (+)-UH 232: Central stimulants acting as preferential dopamine autoreceptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 234-245. View Source
